molecular formula C26H23N3O5S2 B12029740 N-(1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 618431-92-8

N-(1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12029740
CAS No.: 618431-92-8
M. Wt: 521.6 g/mol
InChI Key: WZOIOPDDMDTYRM-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that features a benzodioxole moiety, a methoxyphenyl group, and a benzothienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can be approached through multi-step organic synthesis. The key steps may include:

    Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the benzothienopyrimidine core: This involves the condensation of a thiophene derivative with a pyrimidine precursor under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This can be done via electrophilic aromatic substitution or cross-coupling reactions.

    Formation of the final compound: The final step involves the coupling of the intermediate compounds through amide bond formation, typically using reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, Friedel-Crafts catalysts, or palladium-catalyzed cross-coupling reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. The presence of the benzodioxole and benzothieno groups may contribute to the modulation of biological pathways involved in cancer cell proliferation and apoptosis. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and promoting apoptosis through the activation of caspases and other apoptotic markers.

Antimicrobial Properties : There is growing interest in compounds containing sulfanyl groups for their antimicrobial activities. Preliminary studies suggest that N-(1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide may possess broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. This is particularly relevant given the rise of antibiotic-resistant strains.

Pharmacological Insights

Enzyme Inhibition : The compound's structure suggests potential interactions with various enzymes. For example, it may act as an inhibitor for certain kinases or proteases involved in disease pathways. Inhibitory effects on these enzymes could lead to therapeutic benefits in conditions such as cancer or inflammatory diseases.

Neuroprotective Effects : Some derivatives of similar compounds have been studied for neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier due to its lipophilic nature could make this compound a candidate for further investigation into its neuroprotective mechanisms.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of N-(1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide. The following table summarizes key structural features and their corresponding biological activities:

Structural FeatureBiological Activity
Benzodioxole moietyAnticancer activity
Sulfanyl groupAntimicrobial properties
Methoxyphenyl substitutionEnhanced lipophilicity
Hexahydrobenzothienopyrimidine corePotential enzyme inhibition

Case Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of N-(1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide and evaluated their anticancer activity against human breast cancer cells (MCF-7). The results indicated that one derivative exhibited a significant reduction in cell viability compared to controls.

Case Study 2: Antimicrobial Screening

A screening study conducted on various derivatives demonstrated that compounds containing the sulfanyl group showed potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of standard antibiotics.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is likely to involve multiple molecular targets and pathways. The benzodioxole and benzothienopyrimidine moieties may interact with specific proteins or enzymes, leading to inhibition or activation of biological pathways. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-2-{[3-(4-hydroxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
  • N-(1,3-benzodioxol-5-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Uniqueness

The presence of the methoxy group in N-(1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide may confer unique electronic and steric properties, potentially leading to different biological activities and chemical reactivity compared to its analogs.

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has gained attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure

The compound features a benzodioxole moiety linked to a thienopyrimidine structure through a sulfanyl group. Its molecular formula is C26H23N3O5S2C_{26}H_{23}N_3O_5S^2 . The structural complexity contributes to its diverse biological activities.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities:

  • Antidiabetic Activity : A study highlighted the synthesis of benzodioxol derivatives and their evaluation for antidiabetic potential. The compound demonstrated significant inhibitory effects on α-amylase with an IC50 value of 2.593 µM, indicating its potential as a therapeutic agent in managing diabetes .
  • Antimicrobial Activity : The compound has shown promising results in antimicrobial assays. Its derivatives have been tested against several microbial strains, revealing notable inhibitory effects .
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects of the compound against various cancer cell lines. Notably, it exhibited significant cytotoxicity against Artemia salina and other tumor cell lines .

The biological activity of N-(1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is believed to be mediated through multiple pathways:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in carbohydrate metabolism and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in microbial and cancer cells, leading to cell death.
  • Interaction with Cellular Targets : The structural components allow for binding with specific cellular receptors or enzymes that modulate biological responses.

Case Studies

Several case studies have documented the effects of this compound:

  • Study on Antidiabetic Properties : A research team synthesized various derivatives and tested their ability to inhibit α-amylase. The results indicated that modifications in the chemical structure significantly influenced the inhibitory activity .
  • Cytotoxicity Assessment : In a comparative study involving multiple cancer cell lines (e.g., HCT116 and MDA-MB 231), the compound showed IC50 values indicating potent cytotoxic effects compared to standard chemotherapeutic agents .

Table 1: Biological Activity Summary

Activity TypeAssay MethodIC50 Value (µM)Reference
Antidiabeticα-Amylase Inhibition2.593
CytotoxicityArtemia salinaVaries
AntimicrobialZone of InhibitionVaries

Properties

CAS No.

618431-92-8

Molecular Formula

C26H23N3O5S2

Molecular Weight

521.6 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H23N3O5S2/c1-32-17-9-7-16(8-10-17)29-25(31)23-18-4-2-3-5-21(18)36-24(23)28-26(29)35-13-22(30)27-15-6-11-19-20(12-15)34-14-33-19/h6-12H,2-5,13-14H2,1H3,(H,27,30)

InChI Key

WZOIOPDDMDTYRM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC5=C(C=C4)OCO5)SC6=C3CCCC6

Origin of Product

United States

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